2-[(2-chloro-4-fluorophenoxy)methyl]oxirane
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Overview
Description
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10ClFO2. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]oxirane typically involves the reaction of 2-chloro-4-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. This often involves continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Scientific Research Applications
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]oxirane involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include:
Nucleophilic Sites: The oxirane ring acts as an electrophilic center, attracting nucleophiles.
Pathways: The ring-opening reactions can lead to the formation of various functional groups, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-4-fluorophenoxy)methyl]-2-methyloxirane
- 2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties compared to other oxirane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
1179073-98-3 |
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Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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